3-(3-Phenylpropyl)pyrrolidine
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Overview
Description
3-(3-Phenylpropyl)pyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a phenylpropyl group at the third position
Scientific Research Applications
3-(3-Phenylpropyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Safety and Hazards
Future Directions
Pyrrolidine derivatives, including 3-(3-Phenylpropyl)pyrrolidine, have shown promise in various areas of pharmacology. They are present in many natural products and pharmacologically important agents, making them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . Future research could focus on exploring new synthetic strategies and investigating the biological activities of these compounds .
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which include 3-(3-phenylpropyl)pyrrolidine, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . These compounds are characterized by their target selectivity .
Mode of Action
Pyrrolidine derivatives are known to interact with their targets in a way that is influenced by the stereochemistry of the molecule and the three-dimensional coverage due to the non-planarity of the ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It is known that pyrrolidine derivatives can influence various biological activities .
Result of Action
It is known that pyrrolidine derivatives can have various biological effects .
Action Environment
It is known that the biological activity of pyrrolidine derivatives can be influenced by steric factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Phenylpropyl)pyrrolidine typically involves the reaction of pyrrolidine with 3-phenylpropyl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Phenylpropyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
Comparison with Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring without any substituents.
3-Phenylpyrrolidine: A pyrrolidine ring substituted with a phenyl group at the third position.
3-(3-Phenylpropyl)piperidine: A piperidine ring substituted with a phenylpropyl group at the third position.
Comparison: 3-(3-Phenylpropyl)pyrrolidine is unique due to the presence of both the pyrrolidine ring and the phenylpropyl group, which confer distinct chemical and biological properties. Compared to pyrrolidine, it has enhanced steric and electronic effects due to the phenylpropyl group. Compared to 3-phenylpyrrolidine, it has a longer alkyl chain, which may influence its reactivity and interactions with biological targets. Compared to 3-(3-Phenylpropyl)piperidine, it has a different ring size, which can affect its conformational flexibility and binding affinity.
Properties
IUPAC Name |
3-(3-phenylpropyl)pyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-2-5-12(6-3-1)7-4-8-13-9-10-14-11-13/h1-3,5-6,13-14H,4,7-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCWYWYDYSDMAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CCCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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